molecular formula C6H8N2O B569796 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 1378606-06-4

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Cat. No.: B569796
CAS No.: 1378606-06-4
M. Wt: 124.143
InChI Key: OLXNUSXUUWAEGE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a heterocyclic compound with the molecular formula C6H8N2O. This compound features a fused ring system consisting of a pyrrole and an imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrrole with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazole, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the nitrogen atoms or the carbon atoms of the fused ring system .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
  • 2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where stability and reactivity are crucial, such as in the development of new materials and therapeutic agents .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXNUSXUUWAEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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